molecular formula C12H15NO3S2 B14492912 Benzothiazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt CAS No. 65287-01-6

Benzothiazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt

Cat. No.: B14492912
CAS No.: 65287-01-6
M. Wt: 285.4 g/mol
InChI Key: RHVVCHULMIKELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt is a chemical compound with the molecular formula C12H15NO4S and a molecular weight of 269.32 g/mol . This compound is known for its unique structure, which includes a benzothiazole ring substituted with dimethyl and sulfopropyl groups. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt typically involves the reaction of 2,5-dimethylbenzothiazole with 3-chloropropanesulfonic acid under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Benzothiazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Benzothiazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other benzothiazole derivatives.

    Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzothiazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biomolecules, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzoxazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt
  • Benzimidazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt

Uniqueness

Benzothiazolium, 2,5-dimethyl-3-(3-sulfopropyl)-, inner salt is unique due to its benzothiazole ring structure, which imparts specific chemical and biological properties. Compared to similar compounds like Benzoxazolium and Benzimidazolium derivatives, it exhibits distinct reactivity and interaction profiles, making it valuable for specialized applications in research and industry .

Properties

CAS No.

65287-01-6

Molecular Formula

C12H15NO3S2

Molecular Weight

285.4 g/mol

IUPAC Name

3-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate

InChI

InChI=1S/C12H15NO3S2/c1-9-4-5-12-11(8-9)13(10(2)17-12)6-3-7-18(14,15)16/h4-5,8H,3,6-7H2,1-2H3

InChI Key

RHVVCHULMIKELS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=[N+]2CCCS(=O)(=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.